3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone]
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
CAS No. |
79067-22-4 |
|---|---|
Molecular Formula |
C21H20N6O2 |
Molecular Weight |
388.4g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H20N6O2/c1-14-18(20(28)26(24-14)16-10-6-4-7-11-16)22-23-19-15(2)25(3)27(21(19)29)17-12-8-5-9-13-17/h4-13,24H,1-3H3 |
InChI Key |
KOYLPPPESSSBKA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine . The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure and the subsequent diazenyl linkage . The reaction conditions often include heating the mixture to around 50°C and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated and aminated derivatives.
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dipyrone: A similar compound with analgesic and antipyretic properties.
4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methylphenyl 4-tert-butylbenzoate: Another pyrazole derivative with potential biological activities.
(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: A compound with a thiazolidinone moiety and potential therapeutic applications.
Uniqueness
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazone] is unique due to its specific diazenyl linkage and the presence of multiple phenyl and methyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
